molecular formula C7H9BrF2 B040811 1-(Bromodifluoromethyl)cyclohex-1-ene CAS No. 117711-60-1

1-(Bromodifluoromethyl)cyclohex-1-ene

Cat. No. B040811
CAS RN: 117711-60-1
M. Wt: 211.05 g/mol
InChI Key: PJIZWHYAFYTIMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated cyclohexenes can be achieved through a two-directional approach, starting from acetonide-protected diols. This method involves a double cross-metathesis reaction followed by electrophilic fluorination, leading to diastereomeric diols suitable for further transformation into cyclohexenes via ring-closing metathesis (Purser et al., 2008).

Molecular Structure Analysis

The molecular structure of fluorinated cyclohexenes, such as 1,2,3,4,5,6-hexafluorocyclohexane, demonstrates a high degree of polarization due to the clustering of electronegative fluorine atoms. This structure results in a significant molecular dipole, unusual for aliphatic compounds, and influences the compound's physical and chemical properties (Keddie et al., 2015).

Chemical Reactions and Properties

1-(Bromodifluoromethyl)cyclohex-1-ene and its analogues undergo various chemical reactions, including intramolecular ene reactions leading to trans-disubstituted cyclohexanes (Tietze & Beifuss, 1988), and bromo-amination, allowing for the selective functionalization of the cyclohexane system (Fujioka et al., 2006).

Physical Properties Analysis

The physical properties of related compounds, such as polyfluoro-1,2-epoxycyclohexanes, are influenced by their molecular structure. For example, the presence of fluorine atoms affects the compound's boiling point, solubility, and density. The synthesis and reactivity of these compounds demonstrate the impact of fluorine substitution on physical properties (Coe et al., 1982).

Chemical Properties Analysis

The chemical properties of 1-(Bromodifluoromethyl)cyclohex-1-ene derivatives are characterized by their reactivity towards various nucleophiles and electrophiles. Studies on the synthesis and reactivity of similar compounds highlight the influence of the bromodifluoromethyl group on the compound's chemical behavior (Martin et al., 1995).

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Preparation of Cyclohexene Derivatives

Studies have shown methods for preparing various cyclohexene derivatives, demonstrating the versatility of cyclohexene compounds in organic synthesis. For instance, the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile explores safety and waste disposal in synthesizing cyclohexene derivatives, highlighting the compound's role in generating valuable chemical intermediates (Lujan-Montelongo & Fleming, 2014).

Liquid-Liquid Separation Techniques

Research on the liquid-liquid separation of hex-1-ene from hexane and cyclohexene from cyclohexane using ionic liquids underscores the importance of cyclohexene derivatives in separation processes. The study provides insights into the selectivity and solute distribution ratios beneficial for chemical separation processes (Karpińska, Wlazło, & Domańska, 2017).

Advanced Organic Synthesis and Material Science

Synthesis of Difluorinated Compounds

The synthesis of enantiopure 1,4-difluoro-cyclohexenes from acetonide-protected diols via a two-directional approach involving cross-metathesis and electrophilic fluorination illustrates the application of cyclohexene derivatives in creating difluorinated compounds. This research could serve as a foundation for developing novel synthetic routes for fluorinated cyclohexene derivatives (Purser et al., 2008).

Development of Liquid Crystalline Materials

The synthesis and chemical transformation of cyclohex-2-enones into liquid crystalline cyclohexene and cyclohexane derivatives indicate the potential of cyclohexene compounds in creating new materials with unique properties. This research may inspire the development of materials based on "1-(Bromodifluoromethyl)cyclohex-1-ene" for applications in displays, sensors, and other technologies (Bezborodov, Lapanik, & Sasnouski, 2002).

Safety and Hazards

The compound is classified as an irritant, with hazard codes Xi and risk statements 36/37/38 . Safety statements include 26-36/37/39 .

properties

IUPAC Name

1-[bromo(difluoro)methyl]cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2/c8-7(9,10)6-4-2-1-3-5-6/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIZWHYAFYTIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371248
Record name 1-(Bromodifluoromethyl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromodifluoromethyl)cyclohex-1-ene

CAS RN

117711-60-1
Record name 1-(Bromodifluoromethyl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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